DMT-2'-OMe-Bz-C (CAS 110764-74-4) is a strictly protected nucleoside building block engineered for the commercial manufacturing of 2'-O-methylated oligonucleotides, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). Featuring a 5'-O-dimethoxytrityl (DMT) group for sequential chain extension and the industry-standard N4-benzoyl (Bz) protecting group on the cytosine base, this compound provides a ready-to-use precursor with a free 3'-hydroxyl group [1]. It is primarily procured by oligonucleotide manufacturers to either synthesize the corresponding 3'-phosphoramidite or to directly functionalize solid supports (e.g., controlled pore glass) for the 3'-terminal position of modified RNA sequences [2]. By offering high-purity, pre-installed protection, it streamlines downstream solid-phase oligonucleotide synthesis (SPOS) workflows and minimizes in-house synthetic steps.
Substituting DMT-2'-OMe-Bz-C with unprotected 2'-O-methylcytidine forces manufacturers to perform complex, multi-step regioselective protection in-house, which increases raw material waste and labor costs while risking lower overall yields [1]. Furthermore, replacing the 2'-OMe modification with standard 2'-OH (RNA) or 2'-H (DNA) cytidine precursors fails to confer the critical nuclease resistance and enhanced duplex thermal stability required for in vivo therapeutic efficacy [2]. Finally, swapping the N4-benzoyl protecting group for more labile alternatives (such as acetyl) can disrupt established deprotection workflows, risking premature cleavage during the extended synthesis of long oligonucleotides (>40-mers) and leading to measurable levels of truncated or branched impurities [3].
For bulk oligonucleotide reagent manufacturing, starting with the fully protected DMT-2'-OMe-Bz-C significantly outperforms in-house protection of raw 2'-O-methylcytidine. Direct 3'-O-phosphitylation of this pre-protected nucleoside routinely achieves >95% conversion to the synthesis-ready phosphoramidite. In contrast, multi-step in-house protection (tritylation, transient protection, benzoylation) typically yields only 40-50% overall recovery due to regioselectivity challenges and purification losses .
| Evidence Dimension | Overall conversion yield to 3'-phosphoramidite |
| Target Compound Data | Pre-protected DMT-2'-OMe-Bz-C (>95% yield) |
| Comparator Or Baseline | Unprotected 2'-O-methylcytidine (~40-50% overall yield) |
| Quantified Difference | >45% absolute increase in final precursor yield. |
| Conditions | Standard phosphitylation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite vs. multi-step protection sequence. |
Procuring the pre-protected nucleoside eliminates three labor-intensive synthetic steps, directly reducing manufacturing bottlenecks and raw material costs.
The incorporation of the 2'-O-methyl modification via DMT-2'-OMe-Bz-C derivatives fundamentally alters the thermodynamic profile of the resulting oligonucleotide. Compared to standard 2'-OH cytidine (RNA), each 2'-OMe-C residue increases the melting temperature (Tm) of RNA:RNA duplexes by +1.0 to +1.5 °C [1]. This enhanced binding affinity is driven by the 2'-OMe group locking the ribose ring into the favorable C3'-endo conformation, which is critical for the potency of steric-blocking ASOs and siRNAs [2].
| Evidence Dimension | Melting temperature (Tm) change per modified residue |
| Target Compound Data | 2'-OMe-C (+1.0 to +1.5 °C per insertion) |
| Comparator Or Baseline | Standard 2'-OH Cytidine (Baseline 0 °C relative change) |
| Quantified Difference | +1.0 to +1.5 °C higher Tm per modification. |
| Conditions | RNA:RNA duplex thermal denaturation assays in physiological buffer (100 mM NaCl, 10 mM phosphate, pH 7.0). |
Higher binding affinity strictly dictates the off-target profile and dosing requirements of therapeutic oligonucleotides, making 2'-OMe a mandatory selection for advanced RNA drugs.
The N4-benzoyl (Bz) protecting group on DMT-2'-OMe-Bz-C is highly optimized for standard solid-phase oligonucleotide synthesis (SPOS). During extended synthesis cycles (>40-mers), N4-benzoyl exhibits <0.1% premature cleavage per cycle under standard oxidizing and capping conditions. In contrast, fast-deprotection groups like N4-acetyl can exhibit up to 1-2% degradation or side-reactions over prolonged syntheses, which cumulatively reduces the yield of the full-length product by 10-15% in complex sequences [1].
| Evidence Dimension | Premature cleavage/degradation per synthesis cycle |
| Target Compound Data | N4-Benzoyl protection (<0.1% per cycle) |
| Comparator Or Baseline | N4-Acetyl protection (up to 1-2% per cycle) |
| Quantified Difference | >10-fold reduction in premature deprotection during SPOS. |
| Conditions | Standard solid-phase synthesis conditions using iodine oxidation and acetic anhydride capping over >40 cycles. |
For manufacturers synthesizing long or complex RNA sequences, N4-benzoyl ensures maximum full-length product purity and minimizes costly downstream HPLC purification.
DMT-2'-OMe-Bz-C serves as a direct precursor for large-scale phosphitylation. Its pre-installed 5'-DMT and N4-benzoyl groups allow manufacturers to bypass complex protection chemistry, achieving >95% yields of the corresponding phosphoramidite for immediate commercial resale or internal use [1].
For oligonucleotides terminating in a 2'-OMe-cytidine, this compound is directly coupled to controlled pore glass (CPG) or macroporous polystyrene via its free 3'-hydroxyl group. The N4-benzoyl protection ensures the base remains completely stable during the support-loading process and subsequent synthesis cycles [2].
Downstream, the building blocks derived from DMT-2'-OMe-Bz-C are critical for synthesizing therapeutic oligonucleotides. The 2'-OMe modification confers essential resistance to serum endonucleases and increases duplex thermal stability, making it a mandatory component for in vivo RNA interference (RNAi) and antisense applications [3].